molecular formula C18H15Cl3N2O.HNO3<br>C18H16Cl3N3O4 B000902 Econazole nitrate CAS No. 24169-02-6

Econazole nitrate

Cat. No.: B000902
CAS No.: 24169-02-6
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-UHFFFAOYSA-N
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Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
This compound is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. This compound inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, this compound inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. This compound is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.
An imidazole derivative that is commonly used as a topical antifungal agent.
See also: Econazole (has active moiety);  this compound;  niacinamide (component of) ... View More ...

Scientific Research Applications

  • Breast Cancer Treatment : Econazole nitrate may effectively treat human breast cancer by inducing apoptosis in MCF-7 cells through mitochondrial and caspase pathways (Sun et al., 2014).

  • Yeast Growth Inhibition : It inhibits yeast growth and biosynthesis of mitochondrial membrane enzymes, without significantly affecting mitochondrial enzymes in vivo (Wilm & Stahl, 1983).

  • Dermatomycosis Treatment : A formula using propylene glycol and ethanol as vehicles provides a stable topical solution with a shelf life of 3.15 years for treating dermatomycosis caused by dermatophytes (Samin, 2017).

  • Treatment of Tinea Pedis : this compound foam 1% effectively treats interdigital tinea pedis with higher rates of complete cure and effective treatment compared to foam vehicle (Elewski & Vlahovic, 2014).

  • Ocular Treatment Enhancement : Ocular supersaturated self-nanoemulsifying drug delivery systems (S-SNEDDS) with hydroxypropyl methylcellulose (HPMC) enhance this compound bioavailability in ocular treatment (Elkasabgy, 2014).

  • Intraocular Infection Treatment : Topically applied this compound nanoparticles show promising intraocular permeability for treating intraocular fungal infections (Wang & Chen, 2012).

  • Antifungal Agent : this compound is effective against various dermatomycoses due to its broad-spectrum antimycotic properties (Dyas & Delargy, 2020).

  • Enhanced Antifungal Activity : In acidic solutions, this compound/cyclodextrin complexes enhance antifungal activity against filamentous fungi (Jansook et al., 2019).

  • Tinea Versicolor Treatment : Nanoemulsions containing this compound overcome poor solubility and low permeability issues in treating tinea versicolor (Shaikh et al., 2019).

  • Enhanced Topical Hydrogel : Topical hydrogel of econazole-loaded nanosponges shows improved skin permeation and fungal infection control (Srivastava et al., 2021).

  • Antifungal Topical Aerosol : A novel antifungal topical aerosol containing this compound minimizes pain and irritation during application (Kapadia et al., 2012).

  • Transdermal Delivery Optimization : Transethosomes loaded with this compound show promising properties for effective transdermal delivery (Verma & Utreja, 2018).

  • Interaction with Glucocorticoids : this compound's interaction with topically active glucocorticoids may enhance its effectiveness in topical therapy for yeast infections (Raab & Gmeiner, 1976).

  • Vaginal Candida Infections Treatment : Mixed vesicles containing Lactobacillus biosurfactant show potential for vaginal delivery of this compound for treating Candida infections (Abruzzo et al., 2018).

  • Synergistic Activity with Chelerythrine : Chelerythrine significantly enhances the antifungal effects of econazole-nitrate against Candida albicans (Chen et al., 2014).

Mechanism of Action

Target of Action

Econazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound interacts with its target, the 14-α demethylase enzyme, to inhibit the conversion of lanosterol to ergosterol . This interaction disrupts the synthesis of ergosterol, leading to an increase in cellular permeability . The increased permeability causes leakage of cellular contents, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, causing increased permeability and leakage of cellular contents .

Pharmacokinetics

This compound is typically used topically, and less than 10% of the drug is absorbed through the skin . Once absorbed, it is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in the urine and feces . The time to peak for the foam formulation of this compound is approximately 6.8 ± 5.1 hours .

Result of Action

The result of this compound’s action is the death of the fungal cells. By disrupting the ergosterol biosynthesis pathway, this compound causes an increase in cellular permeability, leading to leakage of cellular contents and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of the drug can impact its effectiveness. A study found that this compound loaded in a transfersomal gel showed significant antifungal activity against Candida albicans, demonstrating that the drug’s formulation can enhance its ability to penetrate the skin and overcome the stratum corneum barrier .

Biochemical Analysis

Biochemical Properties

Econazole Nitrate interacts with a variety of enzymes and proteins. It interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It increases cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, and inhibit purine uptake .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It interferes with the synthesis of ergosterol by inhibiting the enzyme 14-α demethylase . This results in increased cellular permeability and leakage of cellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have activity against a wide variety of dermatophytes, yeasts, actinomycetes, moulds, and other fungi, as well as some Gram-positive bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This process involves the enzyme 14-α demethylase .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
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InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
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Molecular Formula

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4
Record name ECONAZOLE NITRATE
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Related CAS

27220-47-9 (Parent)
Record name Econazole nitrate [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID6025226
Record name Econazole nitrate
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Molecular Weight

444.7 g/mol
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Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
Record name ECONAZOLE NITRATE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

24169-02-6, 68797-31-9
Record name ECONAZOLE NITRATE
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Record name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
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Melting Point

324 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Econazole Nitrate exert its antifungal activity?

A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe this compound as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).

Q3: Has this compound been formulated in different delivery systems?

A3: Research has explored various this compound formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.

Q4: How stable is this compound in different formulations?

A4: Studies show that this compound exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated this compound demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.

Q5: Is there any research on how structural modifications of this compound affect its activity?

A5: The provided research primarily focuses on this compound's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.

Q6: What is known about the absorption of this compound after topical application?

A7: While this compound is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.

Q7: Has this compound been tested against various fungal species?

A8: this compound demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.

Q8: What is the efficacy of this compound in treating Tinea Pedis?

A9: Clinical trials have shown that this compound cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.

Q9: Is there any evidence of emerging resistance to this compound?

A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.

Q10: Are there any novel drug delivery systems being explored for this compound?

A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance this compound's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.

Q11: What analytical techniques are used to quantify this compound in various formulations?

A13: Several analytical methods have been employed to accurately quantify this compound in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.

Q12: Have the analytical methods for quantifying this compound been validated?

A14: The research highlights the importance of analytical method validation for accurately determining this compound levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.

Q13: What quality control measures are essential for this compound formulations?

A15: Maintaining stringent quality control is paramount during the development and manufacturing of this compound products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.

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